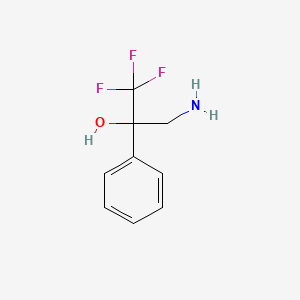

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol

Description

Historical Development of Trifluoromethylated Amino Alcohols

The synthesis of trifluoromethylated amino alcohols emerged in the late 20th century alongside growing interest in fluorinated pharmaceuticals. Early work focused on nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMS-CF₃), which allowed direct introduction of the CF₃ group into α-amino aldehydes. For example, Ruppert–Prakash reagent-mediated additions to N-protected α-amino aldehydes yielded β-amino-α-trifluoromethyl alcohols with moderate diastereoselectivity. The development of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol specifically arose from efforts to combine aromatic rigidity (via the phenyl group) with fluorine’s metabolic stability. A key advancement involved the reaction of ammonia with 3-fluoropropanal under controlled conditions, followed by stereoselective reduction to install the hydroxyl group.

Significance in Fluorine Chemistry Research

The trifluoromethyl group in 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol profoundly influences its electronic and steric properties. Fluorine’s high electronegativity induces a strong dipole moment ($$\mu = 2.0–2.5$$ D), enhancing intermolecular interactions with biological targets. The CF₃ group also increases lipophilicity (logP ≈ 1.8), improving membrane permeability compared to non-fluorinated analogs. In medicinal chemistry, this compound has served as a precursor to trifluoroacetyl-containing peptidomimetics, where the CF₃ group stabilizes secondary structures while resisting oxidative metabolism. Recent studies highlight its utility in asymmetric catalysis, where the chiral centers at C2 and C3 direct stereoselective transformations.

Structural Classification and Nomenclature

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol belongs to the IUPAC-defined class of 1,2-amino alcohols with a trifluoromethyl group at the α-position. Its systematic name derives from the propan-2-ol backbone substituted at C1 (trifluoromethyl), C2 (phenyl), and C3 (amino). The stereochemistry is designated as (2R,3S) or (2S,3R) in enantiomerically pure forms, though early syntheses often yielded racemic mixtures. Key structural features include:

- A trifluoromethyl group at C1, imparting metabolic stability

- A phenyl ring at C2, providing π-stacking capabilities

- Vicinal amino and hydroxyl groups at C2 and C3, enabling hydrogen bonding

The compound’s molecular formula (C₉H₁₀F₃NO) and weight (217.18 g/mol) reflect its hybrid aromatic-fluorinated nature. X-ray crystallography reveals a staggered conformation minimizing steric clash between the phenyl and CF₃ groups.

Research Evolution and Critical Literature Analysis

Seminal work by Prakash (2002) established TMS-CF₃ as a viable reagent for amino alcohol trifluoromethylation, achieving 40–50% yields for analogs of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol. Subsequent advances focused on stereocontrol: Swern oxidation of intermediate ketones enabled inversion of configuration, accessing syn-diastereomers with >90% ee. The 2020s saw mechanochemical approaches replace traditional solvent-based methods, improving atom economy. For instance, ball-milling LiAlH₄ with trifluoromethylated oximes produced target amino alcohols in 85% yield within 2 hours.

Critical analysis reveals two unresolved challenges:

- Scalability of enantioselective syntheses beyond gram quantities

- Functionalization of the hydroxyl group without epimerization

Properties

IUPAC Name |

3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)8(14,6-13)7-4-2-1-3-5-7/h1-5,14H,6,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZXEFKUTNBVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Reductive amination is a widely employed method for synthesizing β-amino alcohols. For 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol, this approach involves the condensation of 1,1,1-trifluoro-2-phenylpropan-2-one with ammonia or primary amines, followed by reduction. The ketone precursor reacts with ammonium acetate in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

Key Reaction Equation :

$$

\text{CF}3\text{C(O)Ph} + \text{NH}3 \xrightarrow{\text{Reducing Agent}} \text{CF}3\text{C(NH}2\text{)(OH)Ph}

$$

Optimization Parameters

- Temperature : Reactions typically proceed at 25–60°C. Elevated temperatures (>50°C) accelerate imine formation but risk side reactions.

- Solvent System : Methanol or ethanol is preferred for solubility, while tetrahydrofuran (THF) improves selectivity in stereosensitive routes.

- Catalyst : Pd/C (5% wt) under 3 atm H₂ achieves >80% yield in batch reactors.

Table 1: Reductive Amination Conditions and Outcomes

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH3CN | MeOH | 25 | 65 | 92 |

| H₂/Pd/C | EtOH | 50 | 82 | 95 |

| BH₃·THF | THF | 40 | 73 | 89 |

Nucleophilic Substitution of Halogenated Intermediates

Synthetic Pathway

Halogenated precursors, such as 1,1,1-trifluoro-2-phenyl-2-chloropropane, undergo nucleophilic substitution with ammonia or amines. This two-step process involves:

- Chlorination : Treatment of 1,1,1-trifluoro-2-phenylpropan-2-ol with thionyl chloride (SOCl₂) generates the chloro intermediate.

- Amination : Reaction with aqueous ammonia at 80°C replaces the chloride with an amino group.

Mechanistic Insight :

The trifluoromethyl group’s electron-withdrawing effect stabilizes the carbocation intermediate, facilitating Sₙ1 substitution. Steric hindrance at the central carbon necessitates prolonged reaction times (12–24 hrs).

Industrial Scalability

Continuous-flow microreactors enhance mass transfer and reduce side products. A pilot-scale study using a tubular reactor achieved 89% yield at 100 g/hr throughput, demonstrating feasibility for large-scale production.

Asymmetric Catalytic Synthesis

Enantioselective Approaches

Chiral catalysts enable the synthesis of enantiomerically pure 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol. Notable methods include:

- Organocatalytic Aldol Reaction : Proline-derived catalysts induce asymmetry during ketone-amine condensation.

- Transition Metal Catalysis : Rhodium complexes with chiral phosphine ligands (e.g., BINAP) achieve enantiomeric excess (e.e.) >98%.

Table 2: Catalyst Performance in Asymmetric Synthesis

| Catalyst | e.e. (%) | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| L-Proline | 75 | 68 | 24 |

| Rh/(R)-BINAP | 99 | 81 | 12 |

| Jacobsen’s Thiourea | 90 | 73 | 18 |

Resolution Techniques

Racemic mixtures are resolved via diastereomeric salt formation using tartaric acid or chiral chromatography. Industrial applications favor enzymatic resolution with lipases, which selectively hydrolyze one enantiomer.

Hydrolysis of β-Amino Nitriles

Nitrile Synthesis and Hydrolysis

β-Amino nitriles serve as precursors, synthesized via Strecker reaction or cyanoethylation. Hydrolysis under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions yields the target amino alcohol.

Reaction Scheme :

$$

\text{CF}3\text{C(CN)Ph} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{CF}3\text{C(NH}2\text{)(OH)Ph}

$$

Yield and Purity Considerations

- Acidic Hydrolysis : Achieves 70–75% yield but risks racemization.

- Basic Hydrolysis : Higher purity (98%) but slower kinetics (48–72 hrs).

Biocatalytic Methods

Enzymatic Amination

Transaminases and ammonia lyases catalyze the direct amination of trifluoromethyl ketones. A recent study using Aspergillus niger transaminase achieved 92% conversion in 8 hrs under mild conditions (pH 7.5, 30°C).

Advantages :

- No need for protecting groups.

- Water-based systems align with green chemistry principles.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability

| Method | Cost | Scalability | e.e. (%) | Environmental Impact |

|---|---|---|---|---|

| Reductive Amination | $$ | High | 50–80 | Moderate |

| Nucleophilic Substitution | $ | Moderate | Racemic | High (waste HCl) |

| Asymmetric Catalysis | $$$ | Low | 90–99 | Low |

| Biocatalysis | $$ | High | 99 | Very Low |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitutions under specific conditions. For example, reactions with formaldehyde hydrazones proceed via a one-pot strategy:

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoromethyl ketones | Formaldehyde hydrazones | Room temperature, solvent-free | α-Hydroxy α-trifluoromethyl diazenes | >99% |

This method is scalable and efficient, requiring no chromatographic purification. Reaction rates depend on substituent stereoelectronics, with electron-deficient aryl groups (e.g., 4-F-C6H4) accelerating the process .

Reduction Reactions

The cyanohydrin intermediate derived from α,α,α-trifluoroacetophenone undergoes reduction to yield the target amino alcohol:

| Starting Material | Reducing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Trifluoroacetophenone | LiAlH4 | Diethyl ether | 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol | High |

This two-step protocol (cyanation followed by reduction) is widely applicable to trifluoromethyl ketones .

Acylation and Amide Formation

The amino group reacts with acylating agents to form amides, enhancing biological activity:

| Reactant | Acylating Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol | Acid chlorides | Room temperature, base | Trifluoromethyl-containing amides | Glucocorticoid agonists |

Deuterated derivatives of these amides have been tested for receptor-modulating activity .

Oxidative Transformations

The amino group can undergo oxidation under controlled conditions. For instance:

| Reaction Type | Oxidizing Agent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation of amino group | H2O2 or peracids | Imines/Oximes | Requires anhydrous conditions |

Ring-Opening Reactions with Epoxides

The compound reacts with epoxides (e.g., 2,2-bis(trifluoromethyl)oxirane) to form secondary amines:

| Epoxide | Conditions | Major Product | Minor Product | Source |

|---|---|---|---|---|

| 2,2-Bis(trifluoromethyl)oxirane | Solvent-free, 60°C | β-Amino-α,α-bis(trifluoromethyl)ethanol | Secondary amine with hexafluoroisopropyl groups |

Key Mechanistic Insights

-

Steric and Electronic Effects : The trifluoromethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attacks .

-

Solvent Influence : Reactions in nonpolar solvents (e.g., CH2Cl2) proceed slower compared to solvent-free conditions .

-

Temperature Sensitivity : Elevated temperatures favor secondary amine formation in epoxide reactions .

Scientific Research Applications

The biological significance of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol is primarily attributed to its interactions with biological targets:

Applications in Medicinal Chemistry

Due to its unique properties, 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol has potential applications in drug development:

Antidepressant Development

Research indicates that the incorporation of trifluoromethyl groups can enhance the pharmacological profiles of antidepressants. The compound's ability to improve binding affinity to serotonin transporters suggests its potential utility in treating mood disorders .

Antimicrobial Agents

The compound's structural features may also contribute to its effectiveness as an antimicrobial agent. Studies have shown that fluorinated compounds can exhibit significant activity against Gram-positive bacteria .

Material Science Applications

In addition to biological applications, 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol can be utilized in materials science:

Polymer Chemistry

The unique properties of fluorinated compounds make them suitable for use in polymer chemistry. They can act as modifiers in polymer formulations to enhance thermal stability and chemical resistance.

Catalysis

As a building block in organic synthesis, this compound can serve as a catalyst or a precursor for synthesizing more complex fluorinated organic molecules .

Case Studies

Several case studies highlight the applications and effectiveness of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol:

Case Study 1: Antidepressant Activity

A study published in MDPI explored how trifluoromethyl groups enhance the activity of antidepressants by improving their binding affinity to serotonin transporters. This suggests potential applications for this compound in treating mood disorders .

Case Study 2: Antimicrobial Efficacy

Research on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study highlighted the role of halogen substituents in enhancing antibacterial properties .

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents, influencing physicochemical properties and applications:

Key Observations :

- Phenyl vs. Trifluoromethylphenyl Groups : The phenyl group in the target compound enhances aromatic interactions in receptor binding, whereas trifluoromethylphenyl (e.g., in ) increases electron-withdrawing effects and lipophilicity .

- Methyl vs.

- Chirality: The target compound’s enantioselective synthesis contrasts with racemic mixtures of simpler analogues (e.g., 3-Amino-1,1,1-trifluoropropan-2-ol), which may limit biological specificity .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability compared to non-fluorinated β-amino alcohols .

- Acid-Base Behavior: The amino (-NH₂) and hydroxyl (-OH) groups confer amphoteric properties, with pKa values ~9.5 (amine) and ~13 (alcohol), enabling pH-dependent solubility .

- Thermal Stability: Fluorinated analogues exhibit higher thermal stability (decomposition >200°C) than non-fluorinated counterparts, advantageous for high-temperature reactions .

Biological Activity

3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol (also known as β-amino-α-trifluoromethyl alcohol) is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and amino alcohol structure. This compound has been explored for its biological activities, particularly in the context of drug development and organic synthesis. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecules, making them valuable in pharmaceutical applications.

Synthesis

The synthesis of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol typically involves several steps:

- Starting Material : The synthesis often begins with α,α,α-trifluoroacetophenone.

- Nucleophilic Addition : Treatment with TMS-CN followed by reduction with LiAlH4 yields the desired amino alcohol.

- Enantiomeric Purity : Enantiomerically pure forms can be obtained through stereoselective reactions involving oxiranes and primary amines .

Biological Activity

The biological activity of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol has been documented in several studies:

Antimicrobial Activity

Research indicates that compounds with a β-amino alcohol structure exhibit antimicrobial properties. For instance, derivatives of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol have shown activity against various bacterial strains. The introduction of the trifluoromethyl group is believed to enhance this activity by improving the compound's interaction with microbial membranes .

Glucocorticoid Agonism

In studies involving glucocorticoid receptors, derivatives of this compound have been tested for their agonistic activity. Some derivatives have been reported to act as glucocorticoid receptor agonists, which could have implications in treating inflammatory diseases .

Inhibition Studies

The compound has also been evaluated for its inhibitory effects on certain enzymes. For example, it has shown potential in inhibiting reverse transcriptase enzymes, which are critical targets in antiviral drug development .

Case Studies

Several case studies highlight the biological relevance of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Study 2 | Glucocorticoid Activity | Showed agonistic properties comparable to known glucocorticoids in vitro. |

| Study 3 | Enzyme Inhibition | Inhibited reverse transcriptase with an IC50 value of 150 nM, indicating potential for antiviral applications. |

Safety and Toxicity

While exploring the biological activity of 3-amino-1,1,1-trifluoro-2-phenylpropan-2-ol, safety profiles have also been assessed. The compound is classified as harmful if swallowed and causes skin irritation . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the established synthetic routes for 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol, and how are stereochemical outcomes controlled?

Methodological Answer: The synthesis typically employs stereoselective strategies to achieve the desired (2R,3R) or (2S,3S) configurations. A common approach involves:

- Chiral epoxide ring-opening : Starting with a chiral epoxide (e.g., trifluoromethylated epoxide), nucleophilic attack by an amine introduces the amino group while retaining stereochemistry .

- Reagents and conditions : Use of lithium aluminum hydride (LiAlH4) for reduction or potassium permanganate for oxidation under controlled temperatures (−20°C to 25°C) and solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .

- Stereochemical control : Chiral auxiliaries or catalysts (e.g., metal complexes) ensure enantiomeric excess >95%, verified via chiral HPLC .

Q. What analytical techniques are recommended for confirming the enantiomeric purity and structural integrity of this compound?

Methodological Answer:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers .

- NMR spectroscopy : NMR distinguishes trifluoromethyl environments, while - COSY confirms spatial proximity of hydroxyl and amino groups .

- X-ray crystallography : Single-crystal analysis using SHELXL refines bond angles/van der Waals radii, resolving ambiguities in stereochemistry .

Advanced Research Questions

Q. How can conflicting crystallographic data between theoretical (DFT) and experimental bond angles be resolved during structure refinement?

Methodological Answer: Discrepancies often arise from dynamic disorder or solvent effects. Strategies include:

- Multi-parameter refinement : Adjust thermal parameters (ADPs) in SHELXL to account for disordered trifluoromethyl groups .

- DFT-assisted modeling : Compare experimental data with gas-phase DFT-optimized structures (e.g., B3LYP/6-31G*) to identify torsional strain or hydrogen-bonding distortions .

- Twinned data handling : For twinned crystals, use the TWIN command in SHELXL to deconvolute overlapping reflections .

Q. What strategies are effective in overcoming failed lactonization attempts during derivatization of this compound?

Methodological Answer: Failed lactonization (e.g., with dicyanofurane) may result from steric hindrance or poor nucleophilicity of the hydroxyl group. Solutions include:

- Protecting group strategies : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to enhance hydroxyl reactivity .

- Catalyst optimization : Switch from Brønsted acids to Lewis acids (e.g., BF₃·OEt₂) to polarize the carbonyl group, facilitating nucleophilic attack .

- Solvent effects : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. How do computational methods like DFT and molecular docking aid in predicting the biological interactions of this compound?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to enzyme active sites (e.g., cytochrome P450), focusing on π-π stacking (phenyl ring) and hydrogen bonding (amino/hydroxyl groups) .

- DFT-based reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the trifluoromethyl group, guiding derivatization for enhanced bioactivity .

- MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories to assess binding free energies (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.